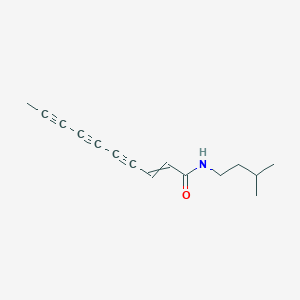![molecular formula C21H19NO2 B14318336 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL CAS No. 113493-33-7](/img/structure/B14318336.png)
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a xanthen-9-OL structure. It is widely used in the synthesis of dyes and pigments due to its ability to absorb light and exhibit fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . The reaction conditions often include the use of an acid catalyst and a controlled temperature environment to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, hydroquinones, and quinones, which have applications in dye synthesis and other chemical processes.
Applications De Recherche Scientifique
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent dyes and pigments.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of inks, coatings, and optical brighteners.
Mécanisme D'action
The mechanism of action of 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL involves its ability to absorb light and undergo electronic transitions. This property makes it an effective fluorescent dye. The molecular targets include cellular components that can interact with the compound, leading to fluorescence emission. The pathways involved are primarily related to the excitation and relaxation of electrons within the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Michler’s Ketone: Another compound with a dimethylamino group attached to a phenyl ring, used in dye synthesis.
4-Dimethylaminophenol: Known for its use in generating methemoglobin.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) and other luminescent applications.
Uniqueness
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL stands out due to its specific structural configuration, which imparts unique fluorescence properties. Its ability to act as a versatile precursor in dye synthesis and its applications in various scientific fields highlight its significance compared to similar compounds.
Propriétés
Numéro CAS |
113493-33-7 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
9-[4-(dimethylamino)phenyl]xanthen-9-ol |
InChI |
InChI=1S/C21H19NO2/c1-22(2)16-13-11-15(12-14-16)21(23)17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,23H,1-2H3 |
Clé InChI |
NXTZGUNLRGPKKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


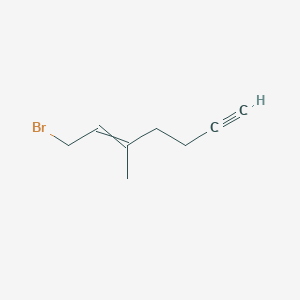
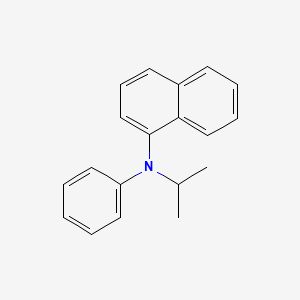
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

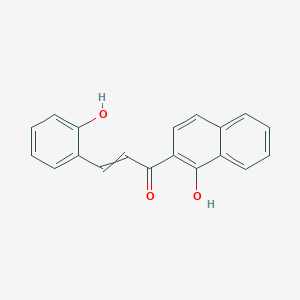
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

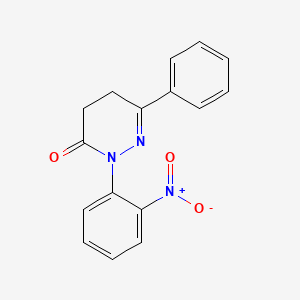
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
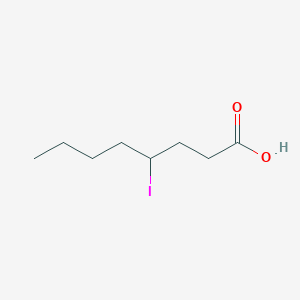
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
